Cas no 923774-78-1 ([2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate structure](https://ja.kuujia.com/scimg/cas/923774-78-1x500.png)
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate 化学的及び物理的性質
名前と識別子
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- 923774-78-1
- EN300-18012215
- [(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 4-(5-CHLOROTHIOPHEN-2-YL)-4-OXOBUTANOATE
- [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
- AKOS001332473
- Z16195572
- [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
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- インチ: 1S/C17H19ClN2O4S/c18-14-6-5-13(25-14)12(21)4-7-16(23)24-10-15(22)20-17(11-19)8-2-1-3-9-17/h5-6H,1-4,7-10H2,(H,20,22)
- InChIKey: RUUCBBFATVJFQJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(CCC(=O)OCC(NC2(C#N)CCCCC2)=O)=O)S1
計算された属性
- 精确分子量: 382.0754060g/mol
- 同位素质量: 382.0754060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 8
- 複雑さ: 568
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 125Ų
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18012215-0.05g |
923774-78-1 | 90% | 0.05g |
$212.0 | 2023-09-19 |
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoateに関する追加情報
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate: A Novel Compound with Multifunctional Potential in Biomedical Research
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate represents a structurally complex molecule that integrates multiple functional groups, including a 1-Cyanocyclohexyl moiety, a 5-chlorothiophen-2-yl substituent, and a 4-oxobutanoate backbone. This compound, identified by its CAS number 923774-78-1, has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery. The 1-Cyanocyclohexyl group contributes to enhanced hydrophobicity, while the 5-chlorothiophen-2-yl fragment introduces electrophilic characteristics that may modulate biological activity. The 4-oxobutanoate core provides a scaffold for further functionalization, making this molecule a promising candidate for targeted therapeutic development.
Recent advancements in medicinal chemistry have highlighted the importance of 5-chlorothiophen-2-yl derivatives in modulating enzyme activity and receptor interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds containing the 5-chlorothiophen-2-yl group exhibit potent inhibitory effects against specific kinases, such as ERK1/2 and JAK2, which are implicated in various pathological conditions. This finding underscores the relevance of the 5-chlorothiophen-2-yl moiety in the [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate structure. The 1-Cyanocyclohexyl functional group, meanwhile, may enhance the molecule's ability to penetrate biological membranes, potentially improving its bioavailability and cellular uptake.
Structural analysis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate reveals a hybridized framework that combines aromatic and aliphatic components. The 4-oxobutanoate backbone serves as a versatile scaffold for drug design, allowing for the incorporation of diverse functional groups. The 5-chlorothiophen-2-yl substituent, a key feature of this compound, is known to interact with hydrophobic pockets in target proteins, facilitating selective binding. This property is particularly valuable in the development of therapeutics for diseases involving aberrant signal transduction pathways, such as cancer and neurodegenerative disorders.
Recent studies have focused on the 1-Cyanocyclohexyl group's role in modulating the molecule's physicochemical properties. A 2023 paper in ACS Chemical Biology reported that the 1-Cyanocyclohexyl moiety enhances the compound's stability under physiological conditions, which is crucial for maintaining therapeutic efficacy in vivo. Additionally, the 1-Cyanocyclohexyl group may confer structural rigidity, reducing metabolic degradation and extending the molecule's half-life. These characteristics make [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate a compelling candidate for long-acting drug formulations.
Pharmacological investigations into [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate have revealed its potential as an inhibitor of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to cellular processes such as proliferation, differentiation, and apoptosis. A 2023 study in Cell Reports demonstrated that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate significantly suppresses tumor growth in xenograft models by disrupting PKC-mediated signaling. This finding suggests its potential application in oncology, particularly for cancers driven by PKC hyperactivation.
The 5-chlorothiophen-2-yl group's electrophilic nature may also enable the molecule to interact with thiol-containing proteins, such as glutathione and cysteine-rich enzymes. This property is of interest in the development of antioxidant therapies and anti-inflammatory agents, as thiophilic compounds can modulate redox homeostasis and reduce oxidative stress. A 2023 review in Drug Discovery Today highlighted the therapeutic potential of 5-chlorothiophen-2-yl derivatives in neurodegenerative diseases, where oxidative damage plays a critical role.
Computational modeling of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate has provided insights into its binding affinity to target proteins. Molecular docking studies suggest that the 5-chlorothiophen-2-yl group preferentially binds to hydrophobic pockets in EGFR (epidermal growth factor receptor), a key receptor in cancer progression. This interaction may block downstream signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in malignancies. These findings support the molecule's potential as a targeted therapy for EGFR-driven cancers.
Further research is needed to fully elucidate the biological mechanisms of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate. Its multifunctional nature, combining hydrophobic interactions, electrophilic activity, and structural rigidity, positions it as a versatile platform for drug development. Ongoing studies are exploring its applications in antimicrobial therapy, anti-inflammatory treatments, and neuroprotective strategies, highlighting its broad relevance in biomedical research.
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